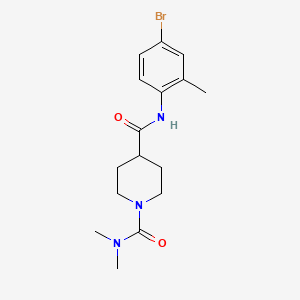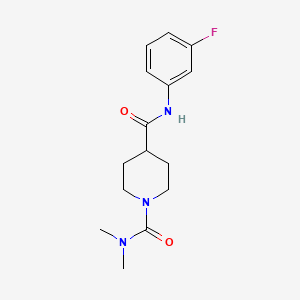![molecular formula C23H32FN3O2 B5381446 1-cyclopentyl-5-{[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B5381446.png)
1-cyclopentyl-5-{[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation has been implicated in various neurological disorders. GABA-AT is an enzyme that catalyzes the degradation of GABA, thereby regulating its levels in the brain. Inhibition of GABA-AT leads to increased GABA levels, which can have therapeutic effects in various neurological disorders.
Mécanisme D'action
CPP-115 inhibits GABA-AT, leading to increased levels of GABA in the brain. This increased GABA activity can have therapeutic effects in various neurological disorders.
Biochemical and physiological effects:
Increased GABA activity can have various biochemical and physiological effects in the brain. GABA is known to reduce neuronal excitability and increase inhibitory neurotransmission, leading to reduced seizure activity and anxiety-like behavior. Increased GABA activity can also reduce drug-seeking behavior and have potential therapeutic effects in addiction.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for laboratory experiments, including its high potency and selectivity for GABA-AT. However, its complex synthesis process and potential toxicity at high doses can be limiting factors for its use in laboratory experiments.
Orientations Futures
There are several potential future directions for research on CPP-115. One area of interest is the development of more efficient synthesis methods to increase the availability of CPP-115 for research and potential therapeutic use. Another area of interest is the investigation of its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to determine the safety and efficacy of CPP-115 in humans.
Méthodes De Synthèse
CPP-115 can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The synthesis of CPP-115 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders. Preclinical studies have shown that CPP-115 can reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety disorders.
Propriétés
IUPAC Name |
1-cyclopentyl-5-[4-[(2-fluorophenyl)methyl]-1,4-diazepane-1-carbonyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32FN3O2/c24-21-9-4-1-6-18(21)16-25-12-5-13-26(15-14-25)23(29)19-10-11-22(28)27(17-19)20-7-2-3-8-20/h1,4,6,9,19-20H,2-3,5,7-8,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPLJMYWFWJXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)N3CCCN(CC3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B5381376.png)
![3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)

![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)

![N-isopropyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5381432.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5381440.png)
![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5381452.png)

![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B5381463.png)
![5-[(3-fluorophenoxy)methyl]-3-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B5381471.png)